
N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide is a useful research compound. Its molecular formula is C16H20ClN3O5 and its molecular weight is 369.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Oxazolidinone Antibacterial Agents
Oxazolidinones, including compounds related to N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide, have been recognized for their potential as novel antibacterial agents. These compounds exhibit a unique mechanism of inhibiting bacterial protein synthesis, making them effective against a variety of clinically important human pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Enterococcus faecium, and Streptococcus pneumoniae, among others. Studies have demonstrated that these agents are not cross-resistant with other antibacterials, suggesting their potential as valuable tools in combating antibiotic resistance. Furthermore, their activity is not significantly affected by human serum, indicating potential effectiveness in vivo (Zurenko et al., 1996).
MAO-B Inhibition and Neurological Applications
Certain oxazolidinone derivatives, including those structurally related to this compound, have been explored for their ability to inhibit monoamine oxidase B (MAO-B). This enzyme is a target for the treatment of neurological disorders such as Parkinson's disease and depression. Research into these compounds has led to insights into the design of reversible and irreversible MAO-B inhibitors, contributing to the development of potential therapeutic agents (Ding & Silverman, 1993).
Chemical Structure and Interactions
The chemical structure of oxazolidinone derivatives plays a significant role in their biological activity and interaction with biological targets. Studies on the weak C-H···O and C-H···π hydrogen bonds, as well as π-π stacking interactions in these compounds, provide valuable information on their potential as chiral auxiliaries and protective groups for amino alcohols. These insights are crucial for the synthesis of biologically active molecules and understanding the stereochemical aspects of their action (Nogueira et al., 2015).
Synthesis and Molecular Modelling
The design and synthesis of oxazolidinone derivatives, including studies on their molecular modeling, have highlighted their potential as selective inhibitors for specific enzymes like aldose reductase, which is involved in diabetic complications. Such research emphasizes the importance of structural modifications to achieve desired biological activities and selectivities, providing a pathway for the development of novel therapeutic agents (Ali et al., 2012).
Propiedades
IUPAC Name |
N'-[[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl]-N-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O5/c1-24-8-6-18-14(21)15(22)19-10-13-20(7-9-25-13)16(23)11-2-4-12(17)5-3-11/h2-5,13H,6-10H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVNSHDEZHEZCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1N(CCO1)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-4-benzyl-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2374292.png)

azanide](/img/structure/B2374295.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2374297.png)
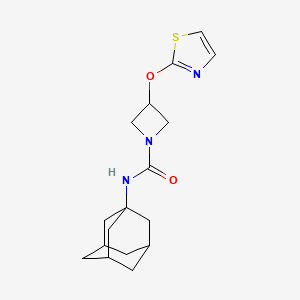
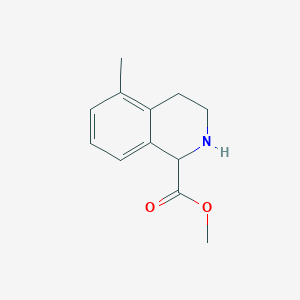
![1-[(2-Nitrophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2374300.png)
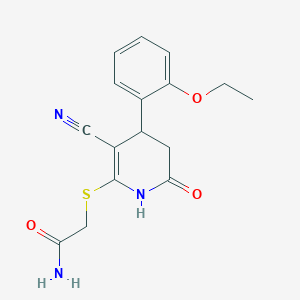

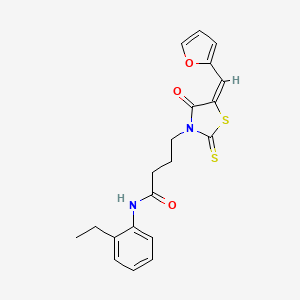
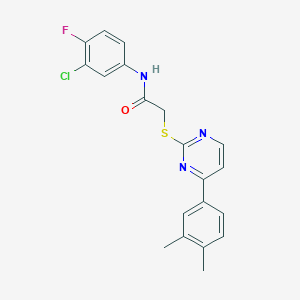
![5-chloro-3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2374311.png)

![N-[2-(2-cyanoethylsulfanyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2374315.png)
